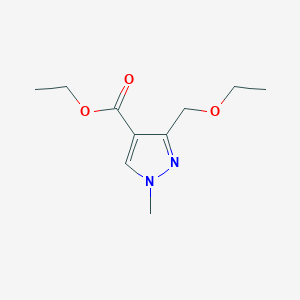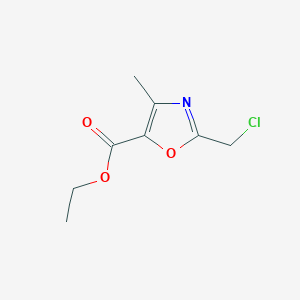
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. The compound's utility in synthetic chemistry is highlighted by its ability to undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions, which enable the creation of a diverse array of oxazole derivatives with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate involves a sequence of carefully controlled chemical reactions. The process begins with regiocontrolled halogenation, followed by palladium-catalyzed coupling reactions. This methodology has been successfully applied to the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's versatility as a synthetic intermediate . Additionally, the synthesis of 2-chloro-6-chloromethylbenzothiazole from a related compound, ethyl 4-aminobenzonic, through a multi-step process including cyclization and chlorination, further exemplifies the compound's utility in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate and its derivatives has been characterized using various analytical techniques. For instance, the crystalline forms of a related bicyclic compound have been studied using powder and single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This structural information is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate is demonstrated by its ability to participate in a range of reactions. For example, the compound can undergo direct (hetero)arylation with various (hetero)aromatics, leading to the formation of (hetero)aryloxazoles . Additionally, 2-(halomethyl)-4,5-diphenyloxazoles, which can be derived from similar compounds, are used as reactive scaffolds for synthetic elaboration, including substitution reactions to prepare various 2-substituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate derivatives are influenced by their molecular structure. Polymorphism, as observed in related compounds, can lead to different crystalline forms with distinct physical properties, such as melting points and solubility . The photophysical properties of these compounds are also of interest, as demonstrated by the study of ethyl 2-arylthiazole-5-carboxylates, which exhibit fluorescence and the ability to act as singlet-oxygen sensitizers . These properties are essential for potential applications in photochemistry and materials science.
Wirkmechanismus
The mode of action of a compound generally involves its interaction with biological targets such as proteins or enzymes. This interaction can lead to changes in the activity of these targets, which can result in various biological effects .
The biochemical pathways affected by a compound depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of a compound’s action can vary widely depending on its specific targets and mode of action. This can range from changes at the molecular and cellular level to effects on whole tissues or organs .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its activity. For example, certain compounds may be more stable and effective under specific conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMMXEOFSNPNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
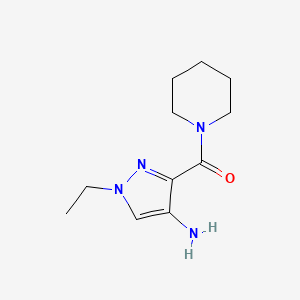
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)
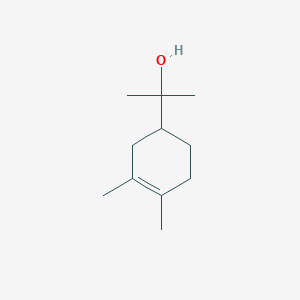
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)
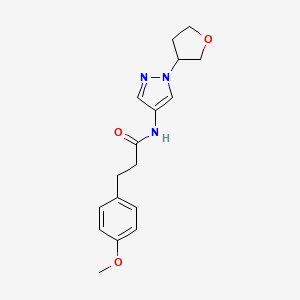

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)
